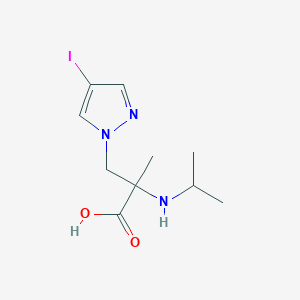![molecular formula C14H10F3N3O5 B13621396 (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13621396.png)
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a diazirine group, which is known for its photo-reactivity, making it valuable in photochemistry and photobiology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the diazirine ring and the esterification of the benzoic acid derivative. Common reagents used in these reactions include trifluoromethyl diazirine precursors, methoxybenzoic acid, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate undergoes various chemical reactions, including:
Photolysis: The diazirine group can be activated by UV light, leading to the formation of reactive carbene intermediates.
Substitution Reactions: The methoxy group can be substituted under specific conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Photolysis: UV light sources, typically in the range of 300-400 nm.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Photolysis: Formation of carbene intermediates that can react with various substrates.
Substitution: Formation of substituted benzoate derivatives.
Hydrolysis: Formation of 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoic acid and corresponding alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is used as a photoaffinity label to study molecular interactions. Its ability to form reactive intermediates upon UV activation makes it a valuable tool for identifying binding sites on proteins and other macromolecules.
Biology
In biological research, this compound is used to investigate protein-protein and protein-DNA interactions. The photo-reactive diazirine group allows for the covalent attachment of the compound to target molecules, facilitating the study of complex biological systems.
Medicine
In medicine, this compound is explored for its potential in drug development, particularly in the design of photoactivated drugs that can be precisely controlled using light.
Industry
In industrial applications, this compound is used in the development of advanced materials, including photoresists and coatings that require precise patterning and activation.
Mecanismo De Acción
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate involves the activation of the diazirine group by UV light, leading to the formation of a reactive carbene intermediate. This intermediate can insert into various chemical bonds, forming covalent linkages with target molecules. The molecular targets include proteins, nucleic acids, and other macromolecules, and the pathways involved are primarily those related to photochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- (2Z)-2-(1-Ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol
- 4-[4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl]-1-{4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]phenyl}-1-butanone
Uniqueness
(2,5-Dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate is unique due to its trifluoromethyl diazirine group, which provides exceptional photo-reactivity and stability. This makes it particularly useful in applications requiring precise control and activation, such as photoaffinity labeling and the development of photoactivated drugs.
Propiedades
Fórmula molecular |
C14H10F3N3O5 |
|---|---|
Peso molecular |
357.24 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate |
InChI |
InChI=1S/C14H10F3N3O5/c1-24-9-6-7(13(18-19-13)14(15,16)17)2-3-8(9)12(23)25-20-10(21)4-5-11(20)22/h2-3,6H,4-5H2,1H3 |
Clave InChI |
PGLIEKOOTJRBMR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)C(=O)ON3C(=O)CCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



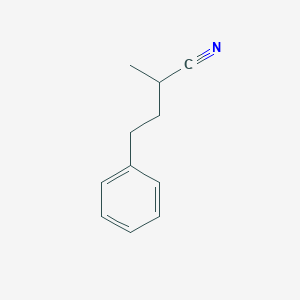
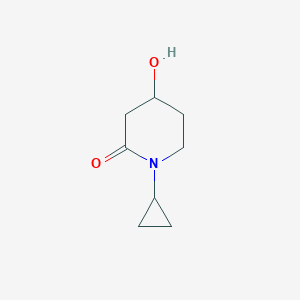


![1-[(4-Methylpiperazin-1-yl)methyl]cyclopropan-1-amine](/img/structure/B13621349.png)
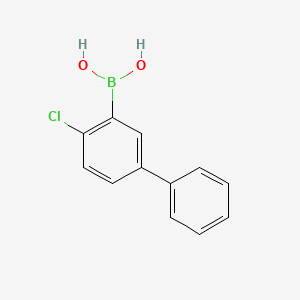
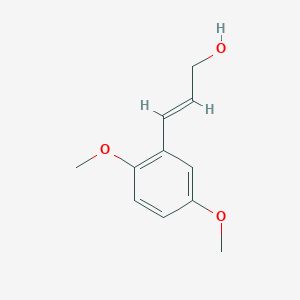
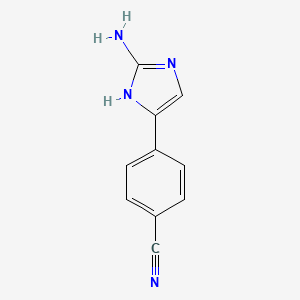
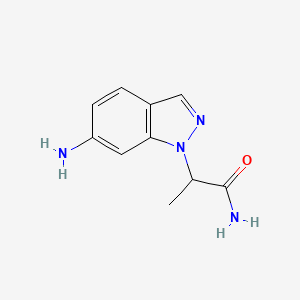

![1-(1-Methyl-1h-benzo[d]imidazol-2-yl)ethane-1-thiol](/img/structure/B13621385.png)
